Benzenesulfinyl chloride

Übersicht

Beschreibung

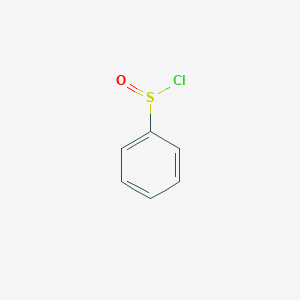

Benzenesulfinyl chloride is an organosulfur compound with the chemical formula C₆H₅SOCl. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the preparation of sulfinyl compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzenesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfinic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C6H5SO2H+SOCl2→C6H5SOCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzenesulfinic acid using phosphorus trichloride or phosphorus pentachloride. These methods are preferred due to their higher yields and efficiency. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.

Analyse Chemischer Reaktionen

Types of Reactions: Benzenesulfinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

Oxidation Reactions: It can be oxidized to benzenesulfonyl chloride using oxidizing agents like hydrogen peroxide.

Reduction Reactions: It can be reduced to benzenesulfinic acid using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia or primary amines are used under mild conditions to form sulfinamides.

Oxidation: Hydrogen peroxide or other peroxides are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride is used under anhydrous conditions.

Major Products:

Sulfinamides: Formed from the reaction with amines.

Sulfinates: Formed from the reaction with alcohols.

Benzenesulfonyl Chloride: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis in Organic Chemistry

Benzenesulfinyl chloride is primarily used as a reagent in the synthesis of sulfonamides and sulfonate esters. It reacts with amines to form sulfonamides, which are essential components in pharmaceuticals. Additionally, it can react with alcohols to yield sulfonate esters.

Key Reactions:

- Formation of Sulfonamides: The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides, which are crucial for antibiotic development.

- Synthesis of Sulfonate Esters: When reacted with alcohols, it produces sulfonate esters that have applications in surfactants and detergents.

Pharmaceutical Applications

This compound plays a vital role in the pharmaceutical industry. It is involved in the synthesis of various drugs and therapeutic agents.

Case Study:

- Sulfa Drugs Production: The compound is a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections. Its ability to form stable sulfonamide bonds is critical in drug design.

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate in the synthesis of herbicides and pesticides.

Applications:

- Synthesis of Agrochemicals: It is utilized in creating compounds that enhance crop protection and yield. For example, it can be used to synthesize herbicides that inhibit weed growth effectively.

Analytical Chemistry

This compound is also employed as a derivatization reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).

Applications:

- Hinsberg Test for Amines: This test distinguishes between primary, secondary, and tertiary amines based on their reactivity with this compound.

- Determination of Amines: It is used for the quantification of various amines in environmental samples (e.g., wastewater) at sub-parts per billion levels.

Industrial Applications

The compound finds use in various industrial processes:

- Catalyst in Polymerization: this compound acts as a catalyst in the polymerization process to improve the effectiveness of sulfonation.

- Additive in Electroplating: It serves as a brightening agent for nickel electroplating processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides and sulfonate esters | Key role in drug synthesis |

| Pharmaceuticals | Precursor for sulfa drugs | Essential for antibiotic development |

| Agrochemicals | Intermediate for herbicides and pesticides | Enhances crop protection |

| Analytical Chemistry | Derivatization reagent for GC-MS | Used in Hinsberg test |

| Industrial Processes | Catalyst for polymerization | Improves sulfonation effectiveness |

| Electroplating | Brightening agent for nickel plating | Enhances surface quality |

Wirkmechanismus

The mechanism of action of benzenesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl group (SOCl) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfinamides and sulfinates, respectively. The reactivity of this compound is primarily due to the presence of the electron-withdrawing sulfinyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine atom.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl group (SO₂Cl) instead of a sulfinyl group. It is more stable and less reactive compared to benzenesulfinyl chloride.

Tosyl Chloride (p-Toluenesulfonyl Chloride): This compound is often used as a reagent in organic synthesis. It is more stable and easier to handle compared to this compound.

Methanesulfonyl Chloride: This compound is another sulfonyl chloride that is used in organic synthesis. It is less reactive compared to this compound.

Uniqueness: this compound is unique due to its high reactivity and its ability to form sulfinamides and sulfinates under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfinyl compounds.

Biologische Aktivität

Benzenesulfinyl chloride (BSC), a sulfonyl chloride derivative, is recognized for its diverse biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activity of BSC, focusing on its antimicrobial, anti-inflammatory, and synthetic applications, supported by relevant data tables and case studies.

This compound is typically synthesized via the reaction of benzenesulfonic acid with thionyl chloride or carbon tetrachloride. The general reaction can be summarized as follows:

This synthesis is crucial as it provides BSC in high yields for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

BSC has been evaluated for its antimicrobial properties against various pathogens. A study highlighted that derivatives of benzenesulfonamide, which include BSC, exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Pseudomonas aeruginosa | 6.67 |

These findings indicate that BSC derivatives can serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also demonstrated the anti-inflammatory potential of BSC derivatives. In vivo studies indicated that certain compounds derived from BSC significantly inhibited carrageenan-induced rat paw edema, with percentages of inhibition recorded as follows:

| Compound | Time (h) | % Inhibition |

|---|---|---|

| 4a | 1 | 94.69 |

| 4c | 2 | 89.66 |

| 4a | 3 | 87.83 |

These results suggest that BSC can play a role in reducing inflammation, potentially aiding in the treatment of inflammatory diseases .

Synthetic Applications

This compound is widely used as a reagent in organic synthesis, particularly in the derivatization of amines. It facilitates the formation of sulfonamides and is employed in the Hinsberg test to differentiate between primary, secondary, and tertiary amines . The following table summarizes some key reactions involving BSC:

| Reaction Type | Product Type |

|---|---|

| Reaction with Grignard reagents | Oxindoles from N-unsubstituted indoles |

| Synthesis of sulfonamides | Various sulfonamide derivatives |

| Derivatization of amines | Detection in gas chromatography |

Case Studies

- Synthesis of Sulfinamides : An improved protocol for synthesizing 1-benzenesulfinyl piperidine was developed, showcasing the efficiency of BSC in producing high-quality sulfinamides . The reaction conditions were optimized to yield up to 86% from sodium benzenesulfinate and thionyl chloride.

- Antimicrobial Studies : A comprehensive evaluation of several benzenesulfonamide derivatives revealed potent antimicrobial activity against common pathogens, emphasizing the potential application of BSC in developing new antibiotics .

Safety and Toxicology

While BSC exhibits promising biological activities, it is essential to note its hazardous nature. Exposure can lead to severe skin and eye irritation, respiratory issues, and potential damage to internal organs such as the liver and thyroid . Proper safety measures should be implemented when handling this compound.

Eigenschaften

IUPAC Name |

benzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKENIBCTMGZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400564 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-29-6 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.